1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 846057-27-0
VCID: VC21103529
InChI: InChI=1S/C8H15NO2/c1-7(11)9-4-2-8(6-10)3-5-9/h8,10H,2-6H2,1H3
SMILES: CC(=O)N1CCC(CC1)CO
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one

CAS No.: 846057-27-0

Cat. No.: VC21103529

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one - 846057-27-0

Specification

CAS No. 846057-27-0
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name 1-[4-(hydroxymethyl)piperidin-1-yl]ethanone
Standard InChI InChI=1S/C8H15NO2/c1-7(11)9-4-2-8(6-10)3-5-9/h8,10H,2-6H2,1H3
Standard InChI Key NBVJYNNOTNTJRX-UHFFFAOYSA-N
SMILES CC(=O)N1CCC(CC1)CO
Canonical SMILES CC(=O)N1CCC(CC1)CO

Introduction

Chemical Identity and Structure

Basic Information

1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one is an organic compound with a well-defined structure consisting of a piperidine ring with two key functional groups: a hydroxymethyl group at the 4-position and an acetyl group attached to the nitrogen atom. This arrangement contributes to its versatility in chemical reactions and applications in pharmaceutical research. The compound's structure creates opportunities for further functionalization through both the hydroxyl group and the carbonyl moiety, making it an attractive building block for more complex molecules .

Physical and Chemical Properties

The compound exhibits characteristic properties that define its behavior in various chemical environments. As demonstrated in the table below, the molecule has a moderate molecular weight and a specific molecular formula that contributes to its reactivity profile:

PropertyValue
Molecular FormulaC₈H₁₅NO₂
Molecular Weight157.213 g/mol
Physical StateNot specified in sources
Storage ConditionRoom temperature
Product FamilyProtein Degrader Building Blocks
CAS Number846057-27-0

The compound's hydroxymethyl group provides a reactive site for various transformations, while the amide functionality offers stability and potential for further derivatization. These characteristics make it particularly valuable in targeted synthesis applications .

Nomenclature and Identification

IUPAC Naming and Synonyms

The compound is formally identified through specific naming conventions that allow for precise identification in chemical databases and literature. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-[4-(hydroxymethyl)piperidin-1-yl]ethanone, which systematically describes its structure .

Several synonyms exist for this compound, enhancing its searchability across chemical databases:

  • 1-(4-(hydroxymethyl)piperidin-1-yl)ethanone

  • 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one

  • 1-(4-Hydroxymethyl-piperidin-1-yl)-ethanone

  • (1-ACETYLPIPERIDIN-4-YL)METHANOL

Chemical Identifiers

For precise identification in chemical databases and literature, the compound is associated with several standardized identifiers:

Identifier TypeValue
CAS Number846057-27-0
PubChem CID18934923
InChIInChI=1S/C8H15NO2/c1-7(11)9-4-2-8(6-10)3-5-9/h8,10H,2-6H2,1H3
InChIKeyNBVJYNNOTNTJRX-UHFFFAOYSA-N
SMILESCC(=O)N1CCC(CC1)CO

These identifiers facilitate accurate referencing in scientific literature and database searches, ensuring that researchers can unambiguously identify the compound in their work .

Applications and Research Significance

Protein Degradation Research

1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one holds significant importance in the field of protein degrader research. It is specifically classified as a protein degrader building block, indicating its utility in the development of compounds designed to target protein degradation pathways. This application is particularly relevant in modern drug discovery efforts focused on proteolysis-targeting chimeras (PROTACs) and molecular glue degraders .

The hydroxymethyl functionality provides an anchor point for linking to other molecular components, while the piperidine ring with the acetyl group offers structural rigidity and specific binding properties. These characteristics make the compound valuable for researchers developing targeted protein degradation strategies .

Synthetic Utility

The compound serves as a versatile intermediate in organic synthesis pathways. Its bifunctional nature, featuring both a hydroxyl group and an amide functionality, allows for selective modifications at different sites. This makes it valuable in the construction of more complex molecular architectures, particularly those requiring specific spatial arrangements of functional groups .

Chemists can leverage the hydroxymethyl group for various transformations including oxidation, esterification, or conversion to other functional groups, while maintaining the stability of the amide bond. This selective reactivity pattern enhances its utility in multi-step synthetic sequences .

Structural Characterization

Structural Representations

The compound features a six-membered piperidine ring with nitrogen at position 1, a hydroxymethyl group at position 4, and an acetyl group attached to the nitrogen. This three-dimensional arrangement contributes to its specific reactivity patterns and applications in synthetic chemistry. The piperidine ring typically adopts a chair conformation, with the hydroxymethyl group preferentially in the equatorial position to minimize steric interactions .

Related Compounds and Comparative Analysis

Structural Analogues

Several compounds share structural similarities with 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one, differing in specific substituents or functional groups. Understanding these relationships provides context for the compound's unique properties and applications:

CompoundStructural DifferenceMolecular FormulaMolecular Weight
1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-oneContains additional pyridin-3-yl groupC₁₃H₁₈N₂O₂234.29 g/mol
2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-oneHas chloromethyl instead of methyl group and hydroxymethyl at position 3C₈H₁₄ClNO₂191.65 g/mol
2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-oneContains additional cyclohexyl groupC₁₄H₂₅NO₂239.35 g/mol

These structural variations result in distinct chemical behaviors and applications. For instance, the addition of a pyridinyl group in the first analogue introduces potential for additional hydrogen bonding and metal coordination, while the chloro-substituted variant offers enhanced reactivity for nucleophilic substitution reactions .

Functional Comparison

The functional differences between 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one and its analogues influence their respective applications and reactivity patterns. For example, the pyridinyl-containing analogue may demonstrate enhanced potential for coordination with biological targets due to the additional nitrogen atom, while the chloro-substituted variant offers a reactive site for displacement reactions with nucleophiles .

The cyclohexyl-containing analogue, with its bulky hydrophobic group, likely exhibits different solubility characteristics and potential for hydrophobic interactions with biological systems. These structural modifications illustrate how small changes can significantly impact a compound's chemical behavior and utility in different applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator